Ethyl 4-ethoxybenzoate
Overview
Description
Ethyl 4-ethoxybenzoate is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is a benzoate ester, specifically the ethyl ester of 4-ethoxybenzoic acid. This compound is known for its use in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-ethoxybenzoate can be synthesized through the esterification of 4-ethoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of 4-ethoxybenzoic acid to its ethyl ester while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-ethoxybenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed to yield 4-ethoxybenzoic acid and ethanol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium ethoxide in ethanol.
Major Products Formed:
Hydrolysis: 4-ethoxybenzoic acid and ethanol.
Reduction: 4-ethoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-ethoxybenzoate is utilized in several scientific research fields, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving the modification of benzoate esters for biological activity.
Medicine: As a potential precursor for pharmaceutical compounds.
Industry: In the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of ethyl 4-ethoxybenzoate involves its interaction with various molecular targets depending on the specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The ester group can be hydrolyzed by esterases, releasing the active 4-ethoxybenzoic acid, which can then exert its effects on target pathways .
Comparison with Similar Compounds
Ethyl 4-ethoxybenzoate can be compared with other benzoate esters such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group on the benzene ring.
Ethyl benzoate: Lacks the ethoxy substituent on the benzene ring.
Uniqueness: this compound is unique due to the presence of both an ethyl ester and an ethoxy group on the benzene ring, which imparts distinct chemical and physical properties compared to its analogs .
Properties
IUPAC Name |
ethyl 4-ethoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-13-10-7-5-9(6-8-10)11(12)14-4-2/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAQMGWTPNOILP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073443 | |
Record name | Benzoic acid, 4-ethoxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23676-09-7 | |
Record name | Ethyl 4-ethoxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23676-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl 4-ethoxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023676097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 23676-09-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405367 | |
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Record name | Benzoic acid, 4-ethoxy-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 4-ethoxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-ethoxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.638 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Ethyl 4-ethoxybenzoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD66HNX95X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Where has Ethyl 4-ethoxybenzoate been found naturally?
A1: this compound has been identified as a constituent of various natural sources. These include:
- Honey: Specifically, basswood honey and goldenrod honey have shown the presence of this compound. [, ]
- Plants: It has been isolated from the plant Cynometra ramiflora. []
- Bacteria: Bacillus licheniformis MTCC 7445, a bacterium isolated from the rhizosphere of tomato plants, produces this compound. []
Q2: Does this compound exhibit any biological activity?
A2: While research is still ongoing, some studies suggest potential bioactivity:
Q3: How was this compound characterized in these studies?
A: The identification of this compound was primarily achieved using Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the compounds in a sample based on their volatility and then identifies them by comparing their mass spectra to known databases, such as the NIST library. [, ]
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